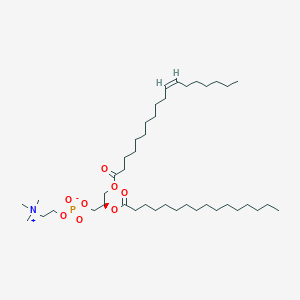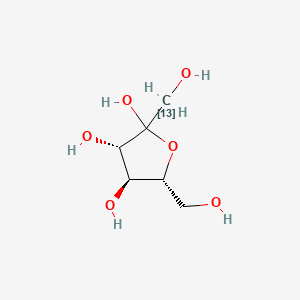
Zn(II) meso-Tetra(4-pyridyl) Porphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zn(II) meso-Tetra(4-pyridyl) Porphine: is a coordination compound where a zinc ion is centrally coordinated to a porphyrin ring substituted with four pyridyl groups at the meso positions. This compound is part of the broader class of metalloporphyrins, which are known for their diverse applications in catalysis, sensing, and materials science due to their unique electronic and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zn(II) meso-Tetra(4-pyridyl) Porphine typically involves the following steps:
-
Formation of the Porphyrin Core: : The initial step involves synthesizing the porphyrin core, often through the condensation of pyrrole with an aldehyde under acidic conditions. For meso-Tetra(4-pyridyl) Porphine, 4-pyridinecarboxaldehyde is used.
-
Metalation: : The free-base porphyrin is then reacted with a zinc salt, such as zinc acetate or zinc chloride, in a suitable solvent like chloroform or methanol. The reaction is typically carried out under reflux conditions to ensure complete metalation.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial-scale production would require optimization of reaction conditions to ensure high yield and purity. This might involve continuous flow synthesis techniques, automated purification systems, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : Zn(II) meso-Tetra(4-pyridyl) Porphine can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or molecular oxygen. These reactions can lead to the formation of oxo-porphyrins or other oxidized derivatives.
-
Reduction: : Reduction reactions can be carried out using reducing agents such as sodium borohydride or hydrazine. These reactions typically target the pyridyl substituents or the porphyrin ring itself.
-
Substitution: : The pyridyl groups can participate in substitution reactions, where nucleophiles replace one or more hydrogen atoms. Common reagents include alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen, and other peroxides.
Reduction: Sodium borohydride, hydrazine, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Oxo-porphyrins and other oxidized derivatives.
Reduction: Reduced forms of the porphyrin or pyridyl groups.
Substitution: Alkylated or acylated derivatives of the porphyrin.
Scientific Research Applications
Chemistry
Zn(II) meso-Tetra(4-pyridyl) Porphine is widely used in catalysis, particularly in oxidation and reduction reactions. Its ability to stabilize various oxidation states of zinc makes it a valuable catalyst in organic synthesis.
Biology
In biological research, this compound is used as a model for studying metalloproteins and enzymes. Its structural similarity to heme groups allows researchers to investigate the binding and activation of small molecules like oxygen and carbon monoxide.
Medicine
This compound has potential applications in photodynamic therapy (PDT) for cancer treatment. Its ability to generate reactive oxygen species upon light irradiation makes it a promising photosensitizer.
Industry
In industrial applications, this compound is used in the development of sensors for detecting gases and other analytes. Its unique electronic properties enable high sensitivity and selectivity in sensor devices.
Mechanism of Action
The mechanism by which Zn(II) meso-Tetra(4-pyridyl) Porphine exerts its effects is primarily through its ability to coordinate with various substrates and facilitate electron transfer reactions. The zinc ion acts as a central coordination site, while the porphyrin ring and pyridyl groups provide a stable framework for binding and activating substrates. This coordination chemistry is crucial for its catalytic and sensing applications.
Comparison with Similar Compounds
Similar Compounds
Zn(II) meso-Tetra(N-methyl-4-pyridyl) Porphine: Similar in structure but with methylated pyridyl groups, affecting its solubility and reactivity.
Zn(II) meso-Tetra(4-sulfonatophenyl) Porphine: Substituted with sulfonate groups, making it water-soluble and suitable for aqueous applications.
Zn(II) meso-Tetra(4-carboxyphenyl) Porphine: Contains carboxyl groups, enhancing its ability to form stable complexes with various substrates.
Uniqueness
Zn(II) meso-Tetra(4-pyridyl) Porphine is unique due to its combination of pyridyl substituents and zinc coordination, which provides a balance of hydrophobic and hydrophilic properties. This makes it versatile for use in both organic and aqueous environments, and its electronic properties are finely tuned for specific applications in catalysis and sensing.
Properties
Molecular Formula |
C40H24N8Zn |
|---|---|
Molecular Weight |
682.1 g/mol |
IUPAC Name |
zinc;5,10,15,20-tetrapyridin-4-ylporphyrin-22,24-diide |
InChI |
InChI=1S/C40H24N8.Zn/c1-2-30-38(26-11-19-42-20-12-26)32-5-6-34(47-32)40(28-15-23-44-24-16-28)36-8-7-35(48-36)39(27-13-21-43-22-14-27)33-4-3-31(46-33)37(29(1)45-30)25-9-17-41-18-10-25;/h1-24H;/q-2;+2 |
InChI Key |
PZGANULLXCGPFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=NC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C1[N-]2)C6=CC=NC=C6)C7=CC=NC=C7)C8=CC=NC=C8)C=C3)C9=CC=NC=C9.[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (1S,4R)-1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B12062559.png)










![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12062629.png)
![2-Amino-5-[[3-butylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12062637.png)
